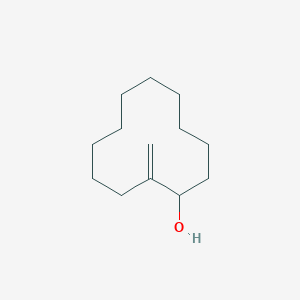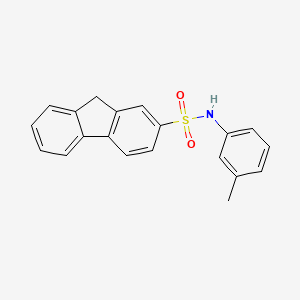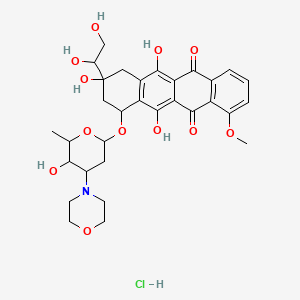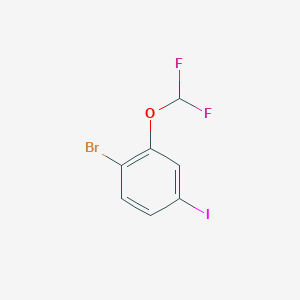
2,5-Bis(aziridin-1-yl)-3-fluoro-6-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- is a complex organic compound with a unique structure that includes aziridine, fluorine, and morpholine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexadiene-1,4-dione core: This can be achieved through the oxidation of cyclohexadiene derivatives.
Introduction of aziridine groups: Aziridination reactions are employed to introduce aziridine groups at the 2 and 5 positions.
Morpholine substitution: The morpholine group is introduced at the 6 position through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione to diol derivatives.
Substitution: The aziridine and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include various substituted quinones, diols, and aziridine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer and antiviral agents.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- involves its interaction with various molecular targets and pathways. The aziridine groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The fluorine atom enhances the compound’s stability and bioavailability, while the morpholine group can modulate its solubility and pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Cyclohexadiene-1,4-dione,2,5-bis(dimethylamino)-
- 2,5-Cyclohexadiene-1,4-dione,2,5-di-1-piperidinyl-
- 2,6-Di-tert-butyl-1,4-benzoquinone
Uniqueness
Compared to similar compounds, 2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- is unique due to the presence of both aziridine and morpholine groups, as well as the fluorine atom. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
59886-45-2 |
|---|---|
Formule moléculaire |
C14H16FN3O3 |
Poids moléculaire |
293.29 g/mol |
Nom IUPAC |
2,5-bis(aziridin-1-yl)-3-fluoro-6-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H16FN3O3/c15-9-10(16-1-2-16)14(20)12(18-5-7-21-8-6-18)11(13(9)19)17-3-4-17/h1-8H2 |
Clé InChI |
ZLYFLISWTUFTOE-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C2=C(C(=O)C(=C(C2=O)F)N3CC3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-phenylphenyl)-4-[2-[(3-phenylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13992319.png)
![3-[2-[3-[(3-Carbamimidoylanilino)diazenyl]-5-ethyl-6-phenylphenanthridin-5-ium-8-yl]iminohydrazinyl]benzenecarboximidamide;chloride](/img/structure/B13992320.png)



![1-[2-(benzyloxy)ethyl]-4-bromo-1H-pyrazole](/img/structure/B13992356.png)

![Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate](/img/structure/B13992372.png)

![6,7-Dimethoxy-4-[4-(aminomethyl)-piperidino] quinazoline](/img/structure/B13992378.png)



![4-Hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B13992399.png)
